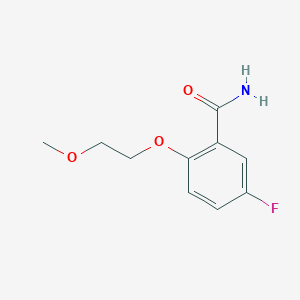

5-Fluoro-2-(2-methoxyethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

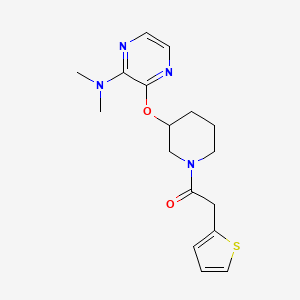

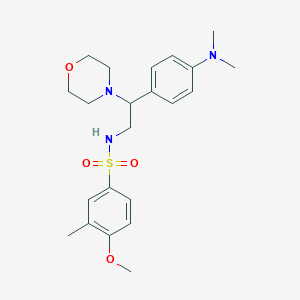

5-Fluoro-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 . It is also known as DBIB.

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(2-methoxyethoxy)benzamide is1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

5-Fluoro-2-(2-methoxyethoxy)benzamide has a molecular weight of 213.21 .Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

5-Fluoro-2-(2-methoxyethoxy)benzamide has been used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research. It was utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Serotonin Receptor Study

Another application involved using 5-Fluoro-2-(2-methoxyethoxy)benzamide to study the internalization of serotonin-1A (5-HT(1A)) autoreceptors in the human brain. This research aimed to understand the neurobiology of serotonin-related disorders, particularly major depression. The study demonstrated that serotonin reuptake inhibitors could reduce the binding potential of this compound in the dorsal raphe nucleus (Sibon et al., 2008).

Cancer Research

5-Fluoro-2-(2-methoxyethoxy)benzamide derivatives have been evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using PET imaging. These studies involved synthesizing fluorine-containing benzamide analogs and assessing their affinity for sigma-2 receptors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in mouse models (Tu et al., 2007).

Histone Deacetylase Inhibition

In the context of developing novel chemotherapeutic strategies, benzamide derivatives like MS-27-275, which share structural similarities with 5-Fluoro-2-(2-methoxyethoxy)benzamide, have been investigated. These compounds inhibit histone deacetylase, causing hyperacetylation of nuclear histones in tumor cell lines and showing marked in vivo antitumor activity (Saito et al., 1999).

Antimicrobial and Antioxidant Activities

Benzamides, including new derivatives isolated from endophytic Streptomyces, have been studied for their antimicrobial and antioxidant activities. These studies highlight the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

Propiedades

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOMKGXJGPTFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(2-methoxyethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(chloromethyl)-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B2426263.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone](/img/structure/B2426268.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2426269.png)

![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)